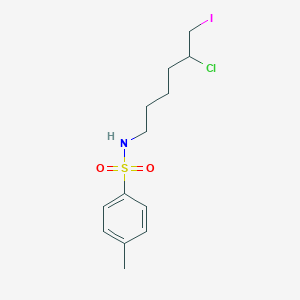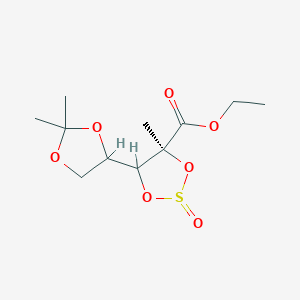![molecular formula C21H21ClNOP B12630773 Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl- CAS No. 919349-88-5](/img/structure/B12630773.png)
Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl- is a chemical compound that belongs to the class of phosphinic amides These compounds are characterized by the presence of a phosphinic amide group, which consists of a phosphorus atom bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic amides can be synthesized through various methods. One common approach involves the nickel-catalyzed reductive coupling of nitroarenes and phosphine oxides. This method uses NiCl2/Xantphos as a catalyst, zinc as a reductant, and TMSCl as an additive, resulting in the formation of phosphinic amides with moderate to good yields . Another method involves the electrosynthesis of phosphinic amides via oxidative cross-coupling between diarylphosphine oxides and amines under mild and metal-free conditions .
Industrial Production Methods
Industrial production of phosphinic amides often involves scalable synthetic routes that ensure high yields and purity. The nickel-catalyzed reductive coupling method mentioned above can be adapted for gram-scale synthesis, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Phosphinic amides undergo various types of chemical reactions, including:
Oxidation: Phosphinic amides can be oxidized to form phosphine oxides.
Reduction: These compounds can be reduced to form phosphines.
Substitution: Phosphinic amides can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like zinc, and catalysts such as NiCl2/Xantphos .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinic amides .
Scientific Research Applications
Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Phosphinic amides are studied for their potential biological activities and interactions with biomolecules.
Medicine: These compounds are investigated for their potential therapeutic applications, including as enzyme inhibitors.
Industry: Phosphinic amides are used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of phosphinic amides involves their interaction with specific molecular targets. For example, in catalysis, phosphinic amides can act as ligands that coordinate with metal ions, facilitating various chemical transformations . The molecular pathways involved in their biological activities are still under investigation, but they are believed to interact with enzymes and other biomolecules.
Comparison with Similar Compounds
Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl- can be compared with other similar compounds such as:
Diphenylphosphinic amide: Similar in structure but lacks the chlorophenyl group.
Phosphorothioyl-phosphinic amide: Contains a sulfur atom instead of an oxygen atom in the phosphinic amide group.
Phosphoroselenoyl-phosphinic amide: Contains a selenium atom instead of an oxygen atom in the phosphinic amide group.
Properties
CAS No. |
919349-88-5 |
|---|---|
Molecular Formula |
C21H21ClNOP |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
(1R)-1-(2-chlorophenyl)-N-diphenylphosphorylpropan-1-amine |
InChI |
InChI=1S/C21H21ClNOP/c1-2-21(19-15-9-10-16-20(19)22)23-25(24,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,23,24)/t21-/m1/s1 |
InChI Key |
PZOIJIPOVCVWFB-OAQYLSRUSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1Cl)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B12630720.png)
![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)

![3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630738.png)

![1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630749.png)
![6-Chloro-3-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12630759.png)



![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
